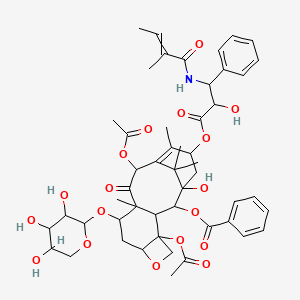

7-Xylosyltaxol B

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4,12-diacetyloxy-1-hydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H61NO18/c1-9-24(2)43(59)51-35(28-16-12-10-13-17-28)37(56)45(61)66-31-21-50(62)42(68-44(60)29-18-14-11-15-19-29)40-48(8,41(58)39(65-26(4)52)34(25(31)3)47(50,6)7)32(20-33-49(40,23-64-33)69-27(5)53)67-46-38(57)36(55)30(54)22-63-46/h9-19,30-33,35-40,42,46,54-57,62H,20-23H2,1-8H3,(H,51,59) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZOSPUENCAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H61NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

964.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-β-Xylosyl-10-deacetyltaxol: Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-β-Xylosyl-10-deacetyltaxol, a naturally occurring taxane derivative with significant potential in oncology research. This document details its discovery, primary natural sources, and key chemical properties. A thorough examination of its biological activity and mechanism of action is presented, supported by available quantitative data. Furthermore, this guide outlines a representative experimental protocol for the isolation and purification of this compound from its natural source and visualizes complex biological and experimental workflows using structured diagrams.

Introduction: Discovery and Nomenclature

7-β-Xylosyl-10-deacetyltaxol, a derivative of the renowned anticancer agent paclitaxel (Taxol), is a naturally occurring xyloside.[1] It is also referred to in scientific literature as 10-deacetyl-7-xylosyl paclitaxel and 7-xylosyl-10-deacetylpaclitaxel.[1] This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The discovery of 7-β-Xylosyl-10-deacetyltaxol and other taxane analogues has been driven by the search for alternative and more abundant sources for the semi-synthesis of paclitaxel and the investigation of novel bioactive compounds.[2]

Natural Source and Isolation

The primary natural source of 7-β-Xylosyl-10-deacetyltaxol is the genus Taxus, commonly known as the yew tree. It has been isolated from various species, most notably Taxus chinensis and Taxus brevifolia (the Pacific yew).[1][3][4] In the bark of T. brevifolia, 10-deacetyltaxol-7-xyloside has been identified as the most abundant taxane, with yields ranging from 0.06% to 0.1%.[3]

The isolation and purification of 7-β-Xylosyl-10-deacetyltaxol from Taxus plant material involves a multi-step process that leverages the compound's physicochemical properties. A general workflow for this process is outlined below.

Experimental Workflow for Isolation and Purification

Physicochemical Properties

A summary of the key physicochemical properties of 7-β-Xylosyl-10-deacetyltaxol is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₅₇NO₁₇ | [5] |

| Molecular Weight | 943.98 g/mol | [5] |

| CAS Number | 90332-63-1 | [6] |

| Appearance | White to off-white solid | [] |

| Solubility | Soluble in DMSO, methanol, and ethanol. | [6][8] |

| Purity (Commercially available) | ≥98% | [6] |

Biological Activity and Mechanism of Action

7-β-Xylosyl-10-deacetyltaxol exhibits significant anticancer potential, acting as a microtubule-stabilizing agent, similar to other taxanes.[6] Its mechanism of action involves the promotion of microtubule polymerization and the prevention of their depolymerization.[6] This disruption of microtubule dynamics leads to mitotic arrest in cancer cells, ultimately inducing apoptosis.[5][8]

The apoptotic pathway induced by 7-β-Xylosyl-10-deacetyltaxol is primarily mediated through the mitochondrial-dependent pathway.[8] Treatment of cancer cells with this compound leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of caspase-9 and downstream effector caspases, including caspase-3 and -6.[5][8]

Apoptotic Signaling Pathway

References

- 1. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]

- 8. il.hsp-pharma.com [il.hsp-pharma.com]

Isolating 7-Xylosyltaxol B from Taxus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, purification, and characterization of 7-Xylosyltaxol B, a significant taxane derivative found in various Taxus species. This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data, and insights into the biosynthetic pathways, serving as a valuable resource for researchers in natural product chemistry and drug development.

Introduction to this compound

This compound is a naturally occurring taxane diterpenoid found in yew trees (Taxus species). It is a derivative of paclitaxel (Taxol®), a potent anticancer agent. The structure of this compound is characterized by the attachment of a xylose sugar moiety at the C-7 position of the taxane core. While less studied than paclitaxel itself, 7-xylosyltaxanes are often found in greater abundance in certain Taxus species, making them attractive precursors for the semi-synthesis of paclitaxel and other bioactive taxoids. The presence of the xylosyl group significantly increases the polarity of the molecule compared to paclitaxel.

Quantitative Data

The concentration of this compound can vary significantly depending on the Taxus species, the part of the plant harvested (e.g., needles, bark), and the geographical location. While specific yield data for this compound is not extensively reported, data for the closely related compound, 7-xylosyl-10-deacetyltaxol, provides a valuable reference point. One study identified 7-xylosyl-10-deacetyltaxol as a key chemical marker for distinguishing between different Taxus species, highlighting its significance.[1]

| Compound | Taxus Species | Plant Part | Method | Concentration/Yield | Reference |

| 7-xylosyl-10-deacetyltaxol | Taxus spp. | Leaves | UPLC-MS/MS | 0.94–3.05 ng/mL (LLOQ) | [1] |

| 10-deacetyltaxol-7-xyloside | Taxus brevifolia | Bark | Chromatography & Crystallization | 0.06-0.1% | [2] |

| taxol-7-xyloside | Taxus brevifolia | Bark | Chromatography & Crystallization | 0.005-0.01% | [2] |

Table 1: Reported Concentrations of Closely Related 7-Xylosyltaxanes in Taxus Species.

Experimental Protocols

The following protocols are generalized from established methods for the isolation and purification of taxanes from Taxus species and can be adapted for the specific isolation of this compound.

Extraction of Crude Taxane Mixture

This protocol outlines the initial extraction of taxanes from fresh plant material.

-

Plant Material Preparation: Fresh clippings of Taxus species (e.g., needles and young stems) are harvested and air-dried in a well-ventilated area away from direct sunlight to prevent degradation of the taxanes. The dried material is then ground into a fine powder using a Wiley mill.

-

Solvent Extraction: The powdered plant material is mixed with an extraction solvent. A common solvent system is an ethanol/water mixture (between 50% and 80% ethanol by volume).[3] The mixture is stirred at room temperature for 24 hours to allow for sufficient extraction of the taxanes.

-

Decolorization: The resulting extract is treated with activated charcoal to remove pigments and other impurities. The mixture is stirred and then filtered to remove the charcoal.[3]

-

Solvent Removal: The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator. This results in an aqueous suspension containing the crude taxane mixture.

-

Precipitation and Collection: Since taxanes are insoluble in water, they will precipitate out of the aqueous solution. The precipitate can be collected by centrifugation or filtration.[3] The collected crude taxane mixture is then dried.

Purification of this compound

This multi-step chromatographic process is designed to separate this compound from other taxanes and impurities.

-

Solvent Partitioning: The crude taxane extract is first subjected to a solvent-solvent partitioning scheme to remove highly polar and non-polar impurities. A typical method involves partitioning the extract between water and a non-polar solvent like hexane to remove lipids, followed by extraction of the aqueous layer with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to recover the taxanes.[4]

-

Normal Phase Column Chromatography: The concentrated taxane fraction is then subjected to normal phase column chromatography on silica gel.[3]

-

Stationary Phase: Silica gel (60-200 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. The elution can start with 100% hexane, gradually increasing the proportion of ethyl acetate to elute compounds of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system for separating taxanes.[1] The specific gradient profile will need to be optimized to achieve baseline separation of this compound from other closely eluting taxanes.

-

Detection: UV detection at 227 nm is suitable for taxanes.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and the solvent is removed under reduced pressure to yield the purified compound.

-

Characterization Data

Due to the limited availability of specific data for this compound, the following data for the closely related compound, 7-(beta-xylosyl)-10-deacetyltaxol , is provided as a reference. This compound differs from this compound by the absence of an acetyl group at the C-10 position.

| Technique | Data for 7-(beta-xylosyl)-10-deacetyltaxol |

| Molecular Formula | C₅₀H₅₇NO₁₇ |

| Molecular Weight | 955.98 g/mol |

| ¹³C NMR (Acetone-d₆) | A comprehensive list of chemical shifts is available in specialized databases.[4][5] Key shifts would be expected for the taxane core, the side chain, and the xylosyl moiety. |

| Mass Spectrometry | ESI-MS/MS analysis would be expected to show a parent ion corresponding to the molecular weight and characteristic fragmentation patterns. For taxoids, common fragmentation includes the loss of the side chain and neutral losses from the taxane core. |

Table 2: Physicochemical and Spectroscopic Data for 7-(beta-xylosyl)-10-deacetyltaxol.

Visualizations

Experimental Workflow for Isolation and Purification

The following diagram illustrates the general workflow for the isolation and purification of this compound from Taxus species.

Biosynthetic Pathway of 7-Xylosyltaxanes

The biosynthesis of this compound follows the general taxane biosynthetic pathway, with a key final step involving the attachment of a xylosyl group. The following diagram illustrates a simplified proposed pathway leading to 7-xylosyltaxanes.

Conclusion

The isolation of this compound from Taxus species presents both a challenge and an opportunity for natural product chemists and drug developers. While its structural similarity to other taxanes necessitates sophisticated purification techniques, its relatively high abundance in some Taxus species makes it a promising starting material for the semi-synthesis of more potent anticancer agents. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of this and other related taxane compounds. Further research is warranted to fully elucidate the bioactivity of this compound and to optimize its extraction and purification for potential therapeutic applications.

References

Spectroscopic Profile of 7-Xylosyltaxol B: A Technical Guide

Introduction

7-Xylosyltaxol B, more systematically known as 7-xylosyl-10-deacetyltaxol, is a derivative of paclitaxel (Taxol), a prominent anticancer agent. As with other taxanes, its biological activity is intrinsically linked to its complex molecular structure. Elucidation and confirmation of this structure rely on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

It is important to note that a complete, publicly available dataset of experimental ¹H and ¹³C NMR chemical shifts and a specific experimental IR spectrum for this compound could not be located in the searched resources. The information presented herein is based on available mass spectrometry data and characteristic spectral features of closely related taxane compounds.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Table 1: Mass Spectrometry Data for 7-Xylosyl-10-deacetyl Paclitaxel

| Parameter | Value | Source |

| Molecular Formula | C₅₀H₅₇NO₁₇ | - |

| Molecular Weight | 943.98 g/mol | - |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [1] |

| Precursor m/z | 943 | [1] |

| MS/MS Fragments | 988, 942, 284 | [1] |

Infrared (IR) Spectroscopy Data

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400 (broad) | O-H (hydroxyls, xylosyl moiety) | Stretching |

| ~3300 (sharp) | N-H (amide) | Stretching |

| ~3060 | C-H (aromatic) | Stretching |

| ~2950 | C-H (aliphatic) | Stretching |

| ~1735 (strong) | C=O (esters, acetate, benzoate) | Stretching |

| ~1710 (strong) | C=O (ketone on taxane core) | Stretching |

| ~1650 (strong) | C=O (amide I) | Stretching |

| ~1600, ~1490, ~1450 | C=C (aromatic) | Stretching |

| ~1240 | C-O (esters, ethers) | Stretching |

| ~1070 | C-O (alcohols, xylosyl moiety) | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

A complete and verified set of ¹H and ¹³C NMR data for this compound is not available in the public domain from the conducted searches. The structural complexity and the presence of numerous overlapping signals in the ¹H NMR spectrum of taxanes necessitate advanced 2D NMR techniques for complete assignment.[3] For ¹³C NMR, each unique carbon atom in the molecule would give rise to a distinct signal.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for the NMR analysis of a taxane derivative like this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) to a final volume of 0.5-0.7 mL.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

-

Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer would include a spectral width of 200-220 ppm, a 30-45 degree pulse angle, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

-

2D NMR Spectroscopy:

-

To aid in structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the analysis of 7-xylosyl-10-deacetylpaclitaxel.

-

Sample Preparation:

-

Dissolve the sample in a suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

For analysis from a biological matrix, a liquid-liquid or solid-phase extraction would be necessary to isolate the compound.

-

-

Liquid Chromatography (LC):

-

Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Employ a mobile phase gradient or isocratic elution. A typical mobile phase could be a mixture of acetonitrile and water containing a small amount of formic acid (e.g., 0.1%) to aid ionization.

-

-

Mass Spectrometry (MS):

-

Interface the LC system with a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in either positive or negative ion mode, depending on which provides better sensitivity for the analyte. For this compound, negative mode has been reported.[1]

-

Acquire full scan mass spectra to determine the parent ion's m/z.

-

For structural confirmation and enhanced selectivity, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Infrared (IR) Spectroscopy

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet-forming die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Xylosyltaxol B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 7-Xylosyltaxol B (also known as 7-xylosyl-10-Deacetylpaclitaxel B), a derivative of paclitaxel. This guide consolidates available data on its structure, physicochemical characteristics, and biological activities, offering detailed experimental context where possible.

Physicochemical Properties

This compound is a naturally occurring taxane derivative found in plants of the Taxus genus, such as Taxus cuspidata.[1][2] It is structurally related to the potent anti-cancer drug Paclitaxel (Taxol). The following tables summarize its key quantitative properties.

Table 1: Core Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 90332-64-2 | [1] |

| Molecular Formula | C₄₈H₅₉NO₁₇ | [1] |

| Molecular Weight | 921.98 g/mol | [1] |

| Alternative Names | 7-xylosyl-10-Deacetylpaclitaxel B | [1] |

Table 2: Physical Characteristics of this compound and Related Analogues

| Property | Value | Source & Notes |

| Appearance | Off-White Solid / White to Off-white Solid | [3][] (Data for the closely related 7-Xylosyl-10-deacetyltaxol) |

| Melting Point | >228°C (decomposes) | [3][][5] (Data for 7-Xylosyl-10-deacetyltaxol) |

| Boiling Point | 1068.4 ± 65.0 °C (Predicted) | [][5] (Data for 7-Xylosyl-10-deacetyltaxol) |

| Density | 1.460 ± 0.10 g/cm³ (Predicted) | [] (Data for 7-Xylosyl-10-deacetyltaxol) |

| Purity | ≥98% | [6] (Data for the related 10-Deacetyl-7-xylosyltaxol) |

| Storage | Store at -20°C under an inert atmosphere | [][5] (Data for 7-Xylosyl-10-deacetyltaxol) |

Table 3: Solubility Profile

| Solvent | Solubility | Source & Notes |

| Water | Insoluble | [5][7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |

| Ethanol | Insoluble | [7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |

| DMSO | 100 mg/mL (105.93 mM) | [7] (Data for 10-Deacetyl-7-xylosyl paclitaxel) |

| Methanol | Soluble (with heating/sonication) | [][5][6] (Data for 10-Deacetyl-7-xylosyltaxol) |

| Chloroform | Soluble | [5] (Data for 10-Deacetyl-7-xylosyltaxol) |

Chemical Structure and Identification

The structural backbone of this compound is the complex diterpene core characteristic of taxanes. It is distinguished by a xylosyl moiety at the C-7 position and lacks an acetyl group at the C-10 position compared to Paclitaxel.

Structure Identifiers:

-

SMILES: CC(O--INVALID-LINK--C[C@@H]2O--INVALID-LINK--([H])--INVALID-LINK--O)(CO1)--INVALID-LINK--C)(C[C@@H]5OC(--INVALID-LINK----INVALID-LINK--NC(/C(C)=C/C)=O)=O)O)OC(C7=CC=CC=C7)=O)([H])[C@@]2(C(--INVALID-LINK--O)=O)C)=O[1]

Note: Due to the high complexity of the molecule, a meaningful 2D diagram generated via DOT language is impractical. The provided SMILES string can be used with chemical drawing software (e.g., ChemDraw, MarvinSketch) to generate an accurate 2D or 3D representation.

Experimental Protocols and Methodologies

The characterization and synthesis of taxanes like this compound involve standard and specialized analytical techniques.

Isolation and Purification

A general method for isolating taxol and its natural analogues, including xylosylated forms, has been described. The process relies on reverse-phase liquid chromatography, which is effective even at a pilot-plant scale for extracts from yew needles.[8]

General Protocol:

-

Extraction: The biomass (e.g., needles or bark of Taxus species) is first extracted with a suitable solvent.

-

Concentration: The crude extract is concentrated to yield an aqueous residue.

-

Liquid-Liquid Extraction: The aqueous concentrate is extracted with a solvent like ethyl acetate.

-

Chromatography: The resulting extract is subjected to reverse-phase column chromatography.

-

Elution and Fractionation: A solvent gradient is used to elute the compounds, and fractions are collected separately.

-

Crystallization: The fractions containing the target compounds are further purified by recrystallization to yield the pure natural products.[8]

Structural Characterization

The structures of novel or synthesized taxanes are typically confirmed using a combination of spectroscopic methods.

-

High-Performance Liquid Chromatography (HPLC): Used to separate complex mixtures and assess the purity of the final product.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the detailed molecular structure and stereochemistry.[9][10]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, confirming the molecular formula.[9][10]

Semi-Synthesis

Taxol and its derivatives can be prepared via semi-synthesis from more abundant precursors like 10-deacetyl-7-xylosyltaxanes. A typical three-step reaction sequence involves:

-

Redox Reaction: To modify key functional groups.

-

Acetylation: Introduction of an acetyl group.

-

Deacetylation: Selective removal of an acetyl group. The resulting mixture is then purified by column chromatography to isolate the desired taxane.[9][10]

Biological Activity and Mechanism of Action

This compound is reported to have anti-tumor activity and inhibits the growth of S180 sarcoma.[1] Its mechanism of action, like other taxanes, involves the stabilization of microtubules, which disrupts mitosis and leads to apoptotic cell death in cancer cells.[2]

A closely related and well-studied analogue, 10-Deacetyl-7-xylosyl paclitaxel , induces apoptosis in human prostate cancer cells (PC-3) through a mitochondria-dependent pathway.[7][11] This pathway provides a likely model for the action of this compound.

Key Steps in the Apoptotic Pathway:

-

The compound causes significant mitotic arrest in cancer cells.[7]

-

It up-regulates the expression of pro-apoptotic proteins Bax and Bad.[7][11]

-

It down-regulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL.[7][11]

-

This imbalance disturbs the mitochondrial membrane permeability, leading to the release of cytochrome c.

-

Cytochrome c release triggers the activation of initiator caspase-9.[7][11]

-

Caspase-9, in turn, activates downstream executioner caspases, such as caspase-3 and caspase-6, which carry out programmed cell death.[7][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 5. DEACETYL-7-XYLOTAXOL, 10-(P) [chembk.com]

- 6. 10-Deacetyl-7-xylosyltaxol - LKT Labs [lktlabs.com]

- 7. selleckchem.com [selleckchem.com]

- 8. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 9. Synthesis of Taxol and Docetaxel by Using 10-Deacetyl-7-xylosyltaxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Preliminary Biological Activity of 7-Xylosyltaxol B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of 7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel. This document synthesizes available data on its cytotoxic effects, mechanism of action, and the experimental methodologies used for its evaluation.

Quantitative Biological Activity

The cytotoxic and anti-proliferative activities of this compound and its close analog, 10-deacetyl-7-xylosyl paclitaxel, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| 7-Xylosyltaxol | Various Cancer Cell Lines | - | 0.16 - 5.9 |

| 7-Xylosyltaxol | A2780 | Ovarian Carcinoma | 0.85 |

| 10-deacetyl-7-xylosyl paclitaxel | HeLa | Cervical Cancer | 85 |

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Similar to its parent compound paclitaxel, this compound exerts its anti-cancer effects primarily by targeting the microtubule network within cells. This mechanism disrupts the normal cellular processes of division and proliferation, ultimately leading to programmed cell death (apoptosis).

Microtubule Stabilization

This compound is a microtubule-stabilizing agent, enhancing the polymerization of tubulin dimers into microtubules[1]. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is a critical process for the dynamic reorganization of the cytoskeleton required for mitosis[1]. This hyper-stabilization of microtubules leads to mitotic arrest, preventing cancer cells from completing cell division.

Induction of Apoptosis

The primary mechanism of cell death induced by this compound and its analogs is through the mitochondrial-dependent pathway of apoptosis[1][2]. This process involves a cascade of molecular events:

-

Modulation of Bcl-2 Family Proteins: Treatment with these compounds leads to an upregulation of pro-apoptotic proteins such as Bax and Bad, and a downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL[1][2]. This shift in the balance of Bcl-2 family proteins disrupts the integrity of the mitochondrial membrane.

-

Caspase Activation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c, which in turn activates a cascade of caspases, the key executioners of apoptosis. Specifically, caspase-9, an initiator caspase, is activated, which then activates downstream executioner caspases such as caspase-3 and -6[1][2].

The following diagram illustrates the proposed signaling pathway for apoptosis induction by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the biological activity of this compound and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The following diagram outlines the workflow for a typical MTT assay.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of tubulin into microtubules by monitoring the change in optical density.

Protocol:

-

Reagent Preparation: Prepare a reaction mixture containing tubulin protein (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol)[3].

-

Compound Addition: Add this compound or a control compound (e.g., paclitaxel as a positive control, nocodazole as a negative control) to the reaction mixture at the desired concentration.

-

Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

The logical relationship of components in a tubulin polymerization assay is depicted below.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to quantify apoptosis by staining cells with Annexin V and propidium iodide (PI), and to analyze cell cycle distribution.

Protocol for Apoptosis Analysis:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol for Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Treat and harvest cells as described above.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-binding dye such as propidium iodide (PI) or DAPI in the presence of RNase.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

References

In Vitro Anticancer Potential of 7-Xylosyltaxol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the in vitro anticancer potential of 7-Xylosyltaxol B is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of its parent compound, paclitaxel, and other taxane derivatives. The experimental data and pathways described herein are illustrative of the expected behavior of a taxane derivative and should be confirmed by specific experimental validation for this compound.

Introduction

This compound is a derivative of paclitaxel, a prominent member of the taxane family of anticancer agents.[1][2] Taxanes are diterpenoids originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, and are now widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[3] The anticancer activity of taxanes stems from their unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.[3][4] this compound, as a paclitaxel derivative, is presumed to share this fundamental mechanism of action. This technical guide will delve into the anticipated in vitro anticancer potential of this compound, detailing its likely molecular mechanisms, experimental evaluation protocols, and potential signaling pathway involvement.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism by which taxanes, and therefore likely this compound, exert their anticancer effects is through the disruption of microtubule dynamics.[3][4]

-

Binding to β-tubulin: Taxanes bind to the β-tubulin subunit of microtubules.[2] This binding event promotes the polymerization of tubulin dimers into microtubules and stabilizes the resulting polymers.

-

Inhibition of Depolymerization: Crucially, taxanes inhibit the depolymerization of microtubules. This prevents the dynamic instability required for normal mitotic spindle formation and function.

-

Mitotic Arrest: The stabilized, non-functional mitotic spindles lead to the activation of the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[3][5]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][6]

Quantitative Assessment of In Vitro Anticancer Potential

The following tables summarize the expected quantitative data from key in vitro assays used to evaluate the anticancer potential of a novel taxane derivative like this compound. The values presented are hypothetical and representative of typical findings for active taxane compounds.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)

| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |

| MCF-7 | Breast Adenocarcinoma | 10.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |

| A549 | Lung Carcinoma | 25.8 |

| OVCAR-3 | Ovarian Adenocarcinoma | 8.9 |

| HeLa | Cervical Adenocarcinoma | 12.1 |

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Flow Cytometry)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 65.2 | 20.1 | 14.7 |

| This compound (10 nM) | 25.8 | 10.5 | 63.7 |

| This compound (20 nM) | 15.3 | 5.2 | 79.5 |

Table 3: Apoptosis Induction in A549 Cells by this compound (Annexin V/PI Staining)

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | 2.1 | 1.5 |

| This compound (25 nM) | 28.4 | 15.2 |

| This compound (50 nM) | 45.9 | 22.7 |

Detailed Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment: Cells are treated with this compound for 48 hours.

-

Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizing the Molecular Impact

Signaling Pathways

The anticancer activity of taxanes is known to involve the modulation of several key signaling pathways that regulate cell survival and apoptosis.

Caption: Apoptotic pathway initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

Caption: Workflow for anticancer drug evaluation.

Conclusion

While specific experimental data for this compound is not extensively available, its structural similarity to paclitaxel strongly suggests a potent in vitro anticancer potential. The primary mechanism of action is anticipated to be the stabilization of microtubules, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental protocols and expected outcomes detailed in this guide provide a solid framework for the comprehensive in vitro evaluation of this compound and other novel taxane derivatives. Further research is warranted to fully elucidate the specific activity and molecular signature of this compound in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taxol Induces Apoptosis in Cortical Neurons by a Mechanism Independent of Bcl-2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

7-Xylosyltaxol B: A Technical Guide to a Paclitaxel Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Xylosyltaxol B, scientifically referred to as 7-Xylosyl-10-deacetyltaxol B, is a naturally occurring taxane and a derivative of the well-known chemotherapeutic agent paclitaxel.[1][2] Found in various species of the yew tree (Taxus), this compound belongs to the taxoid family, which is characterized by a complex diterpene core structure.[1][2] As a paclitaxel derivative, this compound is of significant interest to the oncology research community for its potential anti-tumor activities.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, biological activity, and the experimental protocols relevant to its study. The information is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Chemical Identity and Structure

This compound is structurally related to cephalomannine (Taxol B). The key structural features include the characteristic baccatin III core, a C13 side chain which is essential for its cytotoxic activity, and a xylosyl moiety at the C7 position. It is also deacetylated at the C10 position.

Chemical Formula: C₄₈H₅₉NO₁₇[2]

Molecular Weight: 922 g/mol [2]

The structural distinction between paclitaxel, Taxol B (cephalomannine), and this compound lies primarily in the nature of the C13 side chain and substitutions on the taxane core. While paclitaxel has a benzamido group in its C13 side chain, cephalomannine has a tigloylamido group. This compound is a derivative of the latter. The presence of the xylosyl group at the C7 position enhances the hydrophilicity of the molecule compared to paclitaxel.

Biological Activity and Mechanism of Action

While specific quantitative cytotoxicity data for this compound is limited in publicly available literature, it is reported to possess anti-tumor activity, inhibiting the growth of S180 sarcoma cells.[1] The mechanism of action for taxanes is primarily through the stabilization of microtubules, leading to cell cycle arrest and induction of apoptosis.

The closely related and more extensively studied compound, 10-deacetyl-7-xylosyl paclitaxel, provides insight into the likely mechanism of action. This compound induces mitotic arrest in cancer cells.[3] Subsequently, it triggers apoptosis through the mitochondrial-dependent (intrinsic) pathway.[3] This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3] This shift in the balance of Bcl-2 family proteins leads to a loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates caspase-9, the initiator caspase in this pathway.[3] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -6, leading to the downstream events of apoptosis, including DNA fragmentation and cell death.[3]

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the proposed mitochondrial-dependent apoptotic pathway initiated by this compound, based on the known mechanism of related compounds.

Caption: Proposed apoptotic signaling pathway of this compound.

Quantitative Data

Quantitative data on the cytotoxic activity of this compound is not extensively available in peer-reviewed literature. However, a study by Li et al. (PMID: 25682561) on paclitaxel derivatives provides some context, although the direct correspondence of the tested compounds to this compound requires careful examination of the original publication. The data presented below is for a compound designated as "10" in the aforementioned study, which is reported to be a xylosyl-taxoid derivative. Researchers should consult the primary literature for definitive identification.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Exposure Time (hrs) |

| A2780 | Ovarian Carcinoma | 3.5 | Sulforhodamine B | 48 |

| A549 | Lung Carcinoma | 1.9 | Sulforhodamine B | 48 |

| S180 | Sarcoma | Not Quantified | In vivo growth inhibition | - |

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and biological evaluation of taxane derivatives like this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Synthesis and Purification

The semi-synthesis of taxols from 10-deacetyl-7-xylosyltaxanes has been reported to involve a three-step process of redox reactions, acetylation, and deacetylation. A generalized workflow for isolation and purification from a crude extract is presented below.

References

The Intricate Architecture of Nature's Warheads: A Technical Guide to the Structural Elucidation of Novel Taxane Xylosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the structural elucidation of novel taxane xylosides. As the quest for new and more effective anticancer agents continues, understanding the nuanced structures of these complex natural products is paramount for advancing drug discovery and development. This document outlines the critical experimental protocols, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a deeper understanding of these promising therapeutic molecules.

Introduction to Taxane Xylosides

Taxanes are a class of diterpenoid compounds originally isolated from plants of the Taxus genus. The most renowned member, Paclitaxel (Taxol®), is a potent anticancer agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1] Taxane xylosides are glycosylated forms of the taxane core, where a xylose sugar moiety is attached, often at the C-7 or C-10 position.[2] The presence and nature of this sugar can significantly influence the compound's solubility, pharmacokinetic profile, and biological activity. The structural elucidation of novel taxane xylosides is a critical step in identifying new drug candidates with potentially improved therapeutic indices.

Isolation and Purification of Taxane Xylosides

The initial step in the structural elucidation of novel taxane xylosides is their isolation and purification from natural sources, such as the bark, needles, or cell cultures of Taxus species, or from endophytic fungi.[2][3] A general workflow for this process is outlined below.

Caption: Experimental workflow for the isolation and purification of taxane xylosides.

Experimental Protocol: Isolation and Purification

-

Extraction:

-

Air-dried and powdered plant material (e.g., 1 kg of Taxus needles) is extracted with methanol (3 x 5 L) at room temperature for 72 hours.

-

The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water (1 L) and partitioned successively with n-hexane (3 x 1 L) and dichloromethane (3 x 1 L).

-

The dichloromethane fraction, containing the taxanes, is dried over anhydrous sodium sulfate and evaporated to dryness.

-

-

Column Chromatography:

-

The dried dichloromethane extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative HPLC:

-

Fractions showing the presence of potential taxane xylosides are pooled and further purified by preparative reverse-phase HPLC (e.g., on a C18 column).

-

A common mobile phase is a gradient of acetonitrile and water.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

Spectroscopic Analysis for Structural Elucidation

The definitive structure of a novel taxane xyloside is determined through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed to establish the carbon skeleton, the position and nature of substituents, and the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a Novel Taxane Xyloside Moiety

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Key HMBC Correlations |

| Taxane Core | |||

| C-1 | 75.2 | 1.85 (m) | H-2, H-14 |

| C-2 | 72.8 | 3.80 (d, 7.1) | H-1, H-3, H-20 |

| C-3 | 45.9 | 2.30 (m) | H-2, H-4, H-18 |

| C-4 | 81.1 | - | H-3, H-5, H-20 |

| C-5 | 58.6 | 4.95 (d, 8.0) | H-4, H-6, H-18 |

| C-7 | 84.5 | 4.45 (dd, 10.5, 6.6) | H-6, H-8, Xyl-H-1' |

| C-10 | 76.3 | 5.25 (d, 2.5) | H-9, H-11, H-19 |

| Xylose Moiety | |||

| C-1' | 102.1 | 4.60 (d, 7.5) | C-7 (Taxane) |

| C-2' | 74.9 | 3.30 (t, 8.5) | H-1', H-3' |

| C-3' | 77.8 | 3.45 (t, 9.0) | H-2', H-4' |

| C-4' | 71.2 | 3.55 (m) | H-3', H-5'a, H-5'b |

| C-5' | 67.0 | 3.90 (dd, 11.5, 5.0), 3.25 (dd, 11.5, 10.0) | H-4' |

Note: This is a representative table. Actual chemical shifts and coupling constants will vary for different novel taxane xylosides.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified taxane xyloside is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and establishing the overall carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing information about the relative stereochemistry of the molecule.

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern offers valuable clues about the structure, particularly the nature and location of substituents.

Table 2: Representative MS/MS Fragmentation Data for a Novel Taxane Xyloside

| Precursor Ion [M+Na]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| 975.4 | 843.3 | C₅H₈O₄ (Xylose - H₂O) | Loss of the xylose moiety |

| 975.4 | 569.2 | C₁₉H₂₂O₉ (Side chain + Xylose) | Cleavage of the ester linkage at C-13 and loss of the xyloside |

| 975.4 | 509.2 | C₁₉H₂₂O₉ + C₂H₂O₂ (Side chain + Xylose + Acetyl) | Further loss of an acetyl group from the taxane core |

| 569.2 | 407.1 | C₈H₈O₃ (Benzoyl group + H₂O) | Loss of a benzoyl group from the baccatin III core |

Note: This is a representative table. Actual m/z values and fragmentation patterns will be specific to the novel compound.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: A dilute solution of the purified taxane xyloside (e.g., 1 µg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument) with an electrospray ionization (ESI) source is used.

-

Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of water and acetonitrile, both often containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Mass Spectrometry (MS): The mass spectrometer is operated in positive ion mode to detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. A full scan MS spectrum is acquired to determine the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

Chemical Degradation

In some cases, chemical degradation can be a useful tool to confirm structural features. For taxane xylosides, acidic or basic hydrolysis can be employed to cleave the glycosidic bond, allowing for the isolation and identification of the aglycone (the taxane core) and the sugar moiety separately.

Experimental Protocol: Acid Hydrolysis

-

The taxane xyloside (1-2 mg) is dissolved in a solution of 1 M HCl in methanol.

-

The mixture is heated at 60°C for 2-4 hours.

-

The reaction is neutralized with a base (e.g., NaHCO₃) and the products are extracted with an organic solvent.

-

The aglycone and the sugar can then be analyzed by chromatographic and spectroscopic methods and compared with authentic standards if available.

Biological Activity and Mechanism of Action

The primary mechanism of action for clinically used taxanes is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to mitotic arrest and ultimately triggers apoptosis (programmed cell death).

Caption: Signaling pathway of taxane-induced apoptosis.

The binding of taxanes to the β-tubulin subunit of microtubules promotes their polymerization and inhibits their depolymerization.[4] This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the delicate balance required for the formation of the mitotic spindle during cell division.[5] The cell cycle is arrested at the G2/M checkpoint.[6] This prolonged mitotic arrest activates a complex signaling cascade, often involving the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the activation of stress-activated protein kinases such as JNK.[1][7] These signals converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program, leading to the dismantling of the cell.[1]

Conclusion

The structural elucidation of novel taxane xylosides is a meticulous process that relies on a synergistic combination of advanced analytical techniques. A systematic approach, integrating efficient isolation and purification with comprehensive spectroscopic analysis, is essential for unambiguously determining the intricate molecular architecture of these compounds. The detailed protocols and data interpretation frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of taxane-based anticancer therapeutics. A thorough understanding of their structure is the first and most critical step towards unlocking their full therapeutic potential.

References

- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 7-Xylosyltaxol B in Research

For researchers, scientists, and drug development professionals investigating novel taxane derivatives, 7-Xylosyltaxol B presents a compelling compound with noted anti-tumor properties. This in-depth technical guide provides a survey of commercial suppliers for research-grade this compound, alongside detailed experimental protocols for its characterization and a summary of its mechanism of action.

Commercial Supplier Overview

Sourcing high-quality chemical reagents is critical for reproducible research. The following table summarizes key information for several commercial suppliers of this compound and its closely related analogs. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| MedChemExpress | 10-Deacetyl-7-xylosyl paclitaxel | 90332-63-1 | C₅₀H₅₇NO₁₇ | 943.98 | 99.65% | 5 mg, 10 mg, 25 mg, 50 mg |

| LKT Labs | 10-Deacetyl-7-xylosyltaxol | 90332-63-1 | Not Specified | Not Specified | ≥98% | 5 mg, 10 mg, 25 mg |

| GlpBio | 7-xylosyltaxol | 90332-66-4 | C₅₂H₅₉NO₁₈ | 986.02 | >98.00% | 5mg |

| BOC Sciences | 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | C₄₈H₅₉NO₁₇ | 921.97 | 97.0% | Inquire for details |

| Biosynth | 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | C₄₈H₅₉NO₁₇ | 922 | Inquire for details | Inquire for details |

| MySkinRecipes | This compound | 90352-19-5 | C₅₀H₆₁NO₁₈ | 964.02 | 95% | 0.005 g |

| AbMole BioScience | 10-Deacetyl-7-xylosyl paclitaxel | Not Specified | Not Specified | Not Specified | Inquire for details | Inquire for details |

| ChromaDex | 10-DEACETYL-7-XYLOSYLTAXOL C | 90332-65-3 | C₄₉H₆₃NO₁₇ | Not Specified | 92.2% | Inquire for details |

Mechanism of Action and Signaling Pathway

This compound, a derivative of paclitaxel, exerts its cytotoxic effects by stabilizing microtubules, which are essential components of the cellular cytoskeleton. This stabilization disrupts the dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The apoptotic signaling cascade initiated by this compound primarily involves the intrinsic, or mitochondrial, pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound stock solution

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins, such as the Bcl-2 family, in response to this compound treatment.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells with RIPA buffer and collect the supernatant after centrifugation.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Solubility Profile of 7-Xylosyltaxol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Xylosyltaxol B, a derivative of the potent anti-cancer agent paclitaxel, is a compound of significant interest in oncological research. A critical parameter for its preclinical and clinical development is its solubility in common laboratory solvents, which directly impacts formulation, in vitro assay design, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and outlines a detailed experimental protocol for its precise determination. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide also discusses the solubility characteristics of structurally related taxanes to provide a predictive context.

Introduction to this compound

This compound belongs to the taxane family of diterpenoids, which are characterized by a complex taxane core structure. The parent compound, paclitaxel, is known for its poor aqueous solubility, a characteristic shared by many of its derivatives. The addition of a xylosyl moiety at the C7 position of the taxane core in this compound is expected to influence its physicochemical properties, including solubility. While the presence of the sugar group may slightly increase hydrophilicity compared to paclitaxel, taxanes, in general, remain largely hydrophobic molecules.

Qualitative Solubility of this compound and Related Taxanes

A related compound, 7-Xylosyl-10-deacetyltaxol, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol, with solubility enhanced by heating and sonication. Another similar compound is described as a white crystalline powder soluble in methanol, ethanol, and DMSO, with very low water solubility (< 0.1 mg/mL).

Taxanes are generally known to be soluble in polar organic solvents. For instance, in the extraction and purification of this compound from natural sources, polar solvents such as ethanol and methanol are employed, indicating its solubility in these solvents. Furthermore, analytical methods like High-Performance Liquid Chromatography (HPLC) often utilize acetonitrile and methanol as components of the mobile phase for the separation of this compound and other taxanes, which further supports its solubility in these organic solvents.

Based on this information, the expected qualitative solubility of this compound is summarized in the table below.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Polarity Index | Expected Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Water | H₂O | 10.2 | Very Low | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Data not available |

| Methanol | CH₃OH | 5.1 | Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Soluble | Data not available |

| Acetone | C₃H₆O | 5.1 | Soluble | Data not available |

| Acetonitrile | C₂H₃N | 5.8 | Soluble | Data not available |

| Chloroform | CHCl₃ | 4.1 | Soluble | Data not available |

Experimental Protocol for Determining Solubility

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details the recommended shake-flask method, which is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials

-

This compound (solid, high purity)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile) of analytical grade or higher

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

The workflow for determining the solubility of this compound is depicted in the following diagram:

Figure 1. Workflow for the experimental determination of this compound solubility.

Step-by-Step Method:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature incubator (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

-

Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system and record the peak areas.

-

Calculate the concentration of this compound in the original saturated solutions using the calibration curve and accounting for the dilution factor.

-

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The following diagram illustrates the logical relationship between the molecular properties and the expected solubility.

Figure 2. Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is currently lacking in the scientific literature, its chemical structure suggests a solubility profile characteristic of hydrophobic taxane derivatives, with good solubility in polar organic solvents and poor solubility in water. For researchers and drug development professionals, the experimental protocol detailed in this guide provides a robust framework for determining the precise solubility of this compound in various laboratory solvents. The generation of such data is a critical step in advancing the research and development of this promising anti-cancer compound.

An In-depth Technical Guide to the Storage Stability of 7-Xylosyltaxol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 7-Xylosyltaxol B under various storage conditions. Due to the limited publicly available stability data specific to this compound, this document extrapolates from extensive research on its parent compound, paclitaxel, and other taxane derivatives. The information herein is intended to guide researchers in designing stability studies, developing formulations, and establishing appropriate storage and handling procedures.

Introduction to this compound and Taxane Stability

This compound is a derivative of paclitaxel, a potent anticancer agent that functions by stabilizing microtubules, thereby inhibiting cell division. The chemical stability of taxanes is a critical factor in their development as therapeutic agents. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Like other taxanes, the stability of this compound is expected to be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Forced degradation studies, or stress testing, are crucial for identifying likely degradation products and establishing degradation pathways.[1][2] These studies are typically conducted under conditions more severe than standard storage to accelerate degradation.[1]

Predicted Degradation Pathways

Based on studies of similar taxane derivatives, this compound is likely to undergo degradation through several key pathways, including hydrolysis of its ester groups, epimerization, and oxidation.[3][4] Stress studies on taxanes like paclitaxel, docetaxel, and cabazitaxel have revealed common degradation patterns under acidic, basic, and oxidative conditions.[3]

A proposed degradation pathway for a taxane derivative under various stress conditions is illustrated below.

Quantitative Stability Data (Hypothetical based on Analogs)

The following tables summarize the expected stability of this compound based on data from paclitaxel and other taxanes. These are illustrative and should be confirmed by specific studies on this compound.

Table 1: Stability of Taxane Infusions in Solution

| Concentration | Diluent | Container | Temperature (°C) | Stability (Days) | Limiting Factor | Reference |

| 0.3 mg/mL | 0.9% NaCl | Polyolefin | 2-8 | 13 | Precipitation | [5][6] |

| 0.3 mg/mL | 0.9% NaCl | LDPE | 2-8 | 16 | Precipitation | [5][6] |

| 0.3 mg/mL | 0.9% NaCl | Glass | 2-8 | 13 | Precipitation | [5][6] |